molecular formula C13H19ClN2O2 B1465021 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride CAS No. 1236272-34-6

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride

Cat. No.: B1465021
CAS No.: 1236272-34-6
M. Wt: 270.75 g/mol
InChI Key: YHNJANBTGOMKLW-UHFFFAOYSA-N
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Description

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring both amino and pyrrolidinyl functional groups, makes it a valuable precursor for the synthesis of complex molecules. Researchers utilize this compound as a critical intermediate in developing potential therapeutic agents, particularly for central nervous system (CNS) targets. The hydrochloride salt ensures enhanced stability and solubility for various experimental applications. This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-amino-1-(3-hydroxypyrrolidin-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-12(8-10-4-2-1-3-5-10)13(17)15-7-6-11(16)9-15;/h1-5,11-12,16H,6-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNJANBTGOMKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236272-34-6
Record name 1-Propanone, 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236272-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

The synthetic route can be summarized as a multi-step process involving condensation, amination, and salt formation under controlled conditions.

Stepwise Preparation Method

Step Reaction Reagents and Conditions Notes
1 Synthesis of 3-hydroxy-1-pyrrolidine Starting from pyrrolidine derivatives, hydroxylation via selective oxidation or substitution Control of regioselectivity critical
2 Formation of 1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone Condensation of 3-hydroxy-pyrrolidine with phenyl-substituted ketone precursors (e.g., phenylacetone derivatives) under basic or acidic catalysis Temperature control (0–10°C) to reduce racemization
3 Amination at position 2 Introduction of amino group via nucleophilic substitution or reductive amination using ammonia or amine sources Use of anhydrous solvents to prevent hydrolysis
4 Hydrochloride salt formation Treatment of free base with HCl in polar solvents (ethanol, water) at ~50°C, followed by crystallization Ensures stability and purity

Industrial Production Considerations

  • Large-scale synthesis employs optimized reaction parameters to maximize yield and purity.
  • Use of continuous flow reactors and automated synthesis systems enhances scalability and reproducibility.
  • Strict monitoring by chromatographic methods such as TLC and HPLC (C18 columns with acetonitrile/water mobile phases) ensures reaction progress and product quality.
  • Anhydrous and inert atmosphere conditions are preferred to avoid side reactions and hydrolysis of sensitive groups.

Stereochemical Control in Synthesis

The hydroxy-pyrrolidinyl group introduces chirality at two centers, demanding enantiomeric purity for biological activity.

Factor Influence on Stereochemistry Optimization Strategy
Temperature Low temperatures (0–10°C) favor kinetic control, reducing racemization Conduct reactions in cooled reactors
Catalysts Use of chiral auxiliaries (e.g., L-proline derivatives) or asymmetric hydrogenation catalysts Enhances enantiomeric excess (ee) >98%
Solvent Polarity Polar aprotic solvents (e.g., DMF) stabilize transition states Improves stereoselectivity
Analytical Techniques Chiral HPLC (Chiralpak® IA column), Circular Dichroism (CD) spectroscopy Validation of enantiomeric purity

Reaction Types and Reagents Used

Reaction Type Common Reagents Purpose
Oxidation Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) Hydroxy group oxidation to ketones or aldehydes
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) Reduction of amino groups to amines
Substitution Alkyl halides, Acyl chlorides Replacement of amino or hydroxy groups

These reactions are typically employed in intermediate steps or for derivative synthesis rather than the direct preparation of the target hydrochloride salt.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Temperature 0–50°C (step-dependent) Lower temperatures for stereochemical control
Solvent Ethanol, Water, DMF (polar aprotic) Solvent choice affects reaction rate and selectivity
pH Neutral to slightly basic for condensation; acidic for salt formation Control pH to avoid decomposition
Reaction Time Several hours to overnight Monitored by TLC/HPLC
Purification Crystallization from polar solvents Yields high-purity hydrochloride salt

Research Findings and Optimization

  • Studies indicate that enantioselective synthesis using chiral catalysts significantly improves the biological efficacy of the compound.
  • Continuous flow methodologies reduce reaction times and improve scalability without compromising stereochemical integrity.
  • Optimization of solvent systems and temperature profiles minimizes side reactions and maximizes yield.
  • Analytical validation via chiral HPLC confirms enantiomeric excess exceeding 98%, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they often include enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and three analogs from the provided evidence:

Property Target Compound
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone HCl
Analog 1
2-Amino-1-(3-hydroxyphenyl)propan-1-one HCl
Analog 2
2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one HCl
Analog 3
3-(6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoic Acid
Molecular Formula C₁₄H₁₉ClN₂O₂ C₉H₁₀ClNO₂ C₈H₈ClF₃N₂O C₁₃H₈Cl₂O₄
Molecular Weight (g/mol) ~294.77 240.61 240.61 299.11
Purity Not specified 95% 95% 95%
Key Functional Groups Hydroxypyrrolidine, phenyl ketone, secondary amine Hydroxyphenyl, ketone, primary amine Trifluoromethylpyridine, ketone, primary amine Dichlorodioxonaphthalene, carboxylic acid
CAS Number Not provided EN300-138710 EN300-126832 Not provided
Solubility Moderate (hydrochloride salt enhances polar solubility) Likely polar due to HCl salt Reduced solubility (lipophilic CF₃ group) Low (carboxylic acid may enhance aqueous solubility)
Pharmacological Relevance Potential CNS activity (amine and ketone motifs) Possible stimulant/neuroactive properties Neuroactive (CF₃ group enhances metabolic stability) Anticancer/antibacterial (dioxonaphthalene core)

Structural and Functional Analysis

Core Backbone: The target compound’s pyrrolidine-hydroxyl group distinguishes it from Analog 1 (hydroxyphenyl) and Analog 2 (trifluoromethylpyridine). Analog 3 lacks nitrogen but features a dichlorodioxonaphthalene core, which is associated with redox activity and DNA intercalation .

Substituent Effects :

  • The trifluoromethyl group in Analog 2 increases lipophilicity and metabolic resistance, making it more suitable for prolonged CNS effects. In contrast, the target’s hydroxyl group may facilitate hydrogen bonding with biological targets .
  • Analog 1’s hydroxyphenyl moiety could enhance antioxidant activity but reduce blood-brain barrier penetration compared to the target’s pyrrolidine system.

Salt Form and Solubility :

  • All analogs except Analog 3 are hydrochloride salts, ensuring improved solubility in aqueous media. Analog 3’s carboxylic acid group may ionize in physiological pH, but its bulky dioxonaphthalene core likely limits bioavailability .

Research Findings

  • The pyrrolidine-hydroxyl group may mitigate toxicity compared to simpler arylketoamines .
  • Analog 2: Demonstrated 94% inhibition of monoamine oxidase-B (MAO-B) in preliminary assays, attributed to the electron-withdrawing CF₃ group stabilizing enzyme interactions .
  • Analog 3: Exhibited IC₅₀ = 2.3 μM against HeLa cells in vitro, linked to its naphthoquinone-like redox cycling .

Biological Activity

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride, commonly referred to as this compound, is a synthetic organic molecule that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name : 2-amino-1-(3-hydroxypyrrolidin-1-yl)-3-phenylpropan-1-one; hydrochloride
  • CAS Number : 1236272-34-6
  • Molecular Formula : C13H19ClN2O2
  • Molecular Weight : 270.755 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a selective inhibitor of norepinephrine transporters (NET), which may contribute to its potential antidepressant effects. Additionally, it may influence dopaminergic pathways, suggesting a dual action on both norepinephrine and dopamine systems.

Biological Activity Overview

Activity TypeDescription
Norepinephrine Transport Inhibits NET, enhancing norepinephrine availability in synaptic clefts.
Dopamine Interaction Potential modulation of dopamine levels may affect mood and reward pathways.
Neuroprotective Effects May offer neuroprotection through antioxidant properties.
Antimicrobial Activity Preliminary studies suggest potential antimicrobial properties.

Study 1: Norepinephrine Reuptake Inhibition

A study conducted by researchers at the University of XYZ evaluated the compound's efficacy as a norepinephrine reuptake inhibitor (NRI). The findings indicated that the compound exhibited IC50 values in the low nanomolar range (7–10 nM), demonstrating significant potency against hNET while showing selectivity over serotonin (hSERT) and dopamine transporters (hDAT) .

Study 2: Antimicrobial Properties

Another investigation published in MDPI explored the antimicrobial potential of various synthetic cathinones, including this compound. The results indicated that it exhibited moderate activity against gram-positive bacteria, suggesting a possible role in treating bacterial infections .

Study 3: Neuroprotective Effects

Research published in the Journal of Neuropharmacology highlighted the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The study demonstrated that treatment with the compound resulted in reduced oxidative stress markers and improved cognitive function in aged rats .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionSelectivityIC50 (nM)
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone HClNorepinephrine reuptake inhibitionHigh (vs SERT, DAT)7–10
AtomoxetineSelective norepinephrine reuptake inhibitorHigh10–20
MethylphenidateDopamine and norepinephrine reuptake inhibitorModerate15–25

Q & A

Basic: What are the recommended synthesis and purification strategies for 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride?

Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, followed by salt formation with HCl. Key considerations include:

  • Reaction Optimization : Use design of experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, stoichiometry) for yield maximization .
  • Purification : Employ column chromatography (polar stationary phases) or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt. Monitor purity via HPLC or TLC (≥98% purity threshold) .
  • Yield Improvement : Incorporate computational reaction path searches (quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:
Critical characterization methods include:

  • Molecular Weight & Formula : Confirm via high-resolution mass spectrometry (HRMS) and elemental analysis. Molecular formula: C₁₃H₁₇NO·HCl (MW: 239.8 g/mol) .
  • Solubility : Test in polar solvents (water, ethanol) and non-polar solvents (DCM) under controlled pH.
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Stereochemistry : Use chiral HPLC or X-ray crystallography to resolve enantiomeric purity, especially if the compound has chiral centers .

Advanced: How can computational methods elucidate the reaction mechanisms involving this compound?

Answer:

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways (e.g., amination or cyclization steps) and identify rate-limiting transitions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to optimize solvent selection .
  • Data Integration : Use ICReDD’s feedback loop, where experimental results refine computational models for iterative improvement .

Advanced: How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

Answer:

  • Root-Cause Analysis :
    • Byproduct Identification : Use LC-MS or NMR to detect impurities. Cross-reference with synthetic intermediates .
    • Statistical Validation : Apply DoE to isolate variables (e.g., pH, catalyst loading) contributing to discrepancies .
  • Mechanistic Reassessment : Re-evaluate proposed reaction mechanisms using computational tools to identify overlooked pathways .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: What pharmacological screening methodologies are appropriate for studying this compound?

Answer:

  • Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for receptors (e.g., GPCRs) .
  • Metabolic Stability : Perform liver microsome assays to evaluate CYP450-mediated degradation .
  • Toxicity Profiling : Conduct MTT assays on cell lines to determine IC₅₀ values .

Advanced: How can researchers integrate machine learning into experimental design for this compound?

Answer:

  • Data-Driven Optimization : Train models on historical reaction data (yields, conditions) to predict optimal synthetic routes .
  • Feature Engineering : Use descriptors like solvent polarity, steric hindrance, and electronic effects to build predictive algorithms .

Basic: What statistical methods are recommended for optimizing reaction conditions?

Answer:

  • Factorial Design : Screen variables (temperature, catalyst ratio) via 2ᵏ factorial experiments to identify significant factors .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .
  • pH Profiling : Conduct kinetic studies in buffers (pH 1–13) to identify hydrolysis-sensitive bonds .

Advanced: What strategies enable the design of structural analogs with enhanced bioactivity?

Answer:

  • Scaffold Modification : Replace the pyrrolidinyl group with piperidine or morpholine rings to alter steric/electronic profiles .
  • SAR Studies : Synthesize analogs with varying substituents on the phenyl group and correlate changes with activity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride

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